molecular formula C34H23BrFNO4 B14159486 2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217630-32-4

2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione

Cat. No.: B14159486
CAS No.: 1217630-32-4
M. Wt: 608.5 g/mol
InChI Key: ZWCJBOSXMCIJKY-UHFFFAOYSA-N
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Description

2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its unique spiro structure. This compound features a combination of bromophenyl, fluoro, and methoxybenzoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is unique due to its spiro structure and the combination of functional groups

Properties

CAS No.

1217630-32-4

Molecular Formula

C34H23BrFNO4

Molecular Weight

608.5 g/mol

IUPAC Name

2-(4-bromophenyl)-7-fluoro-1-(3-methoxybenzoyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione

InChI

InChI=1S/C34H23BrFNO4/c1-41-24-6-4-5-21(18-24)31(38)30-29(19-9-12-22(35)13-10-19)34(32(39)25-7-2-3-8-26(25)33(34)40)28-16-11-20-17-23(36)14-15-27(20)37(28)30/h2-18,28-30H,1H3

InChI Key

ZWCJBOSXMCIJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)F)C(=O)C6=CC=CC=C6C3=O)C7=CC=C(C=C7)Br

Origin of Product

United States

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